molecular formula C14H10O3S B2583075 (E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid CAS No. 40665-11-0

(E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid

Cat. No.: B2583075
CAS No.: 40665-11-0
M. Wt: 258.29
InChI Key: CPQNUADZNDUZRB-VMPITWQZSA-N
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Description

(E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid (CAS 40665-11-0) is a synthetic chalcone derivative of significant interest in medicinal chemistry and anticancer research. This compound features a benzoic acid group linked via an enone bridge to a thiophene ring, a structure that aligns with the common 1,3-diphenyl-2-propene-1-one scaffold of chalcones known for a broad spectrum of biological activities . In biological evaluations, this chalcone-thiophene hybrid has demonstrated promising antiproliferative activity. Specifically, research has shown that it exhibits excellent inhibitory effects against human breast cancer cell lines (MCF-7), with an IC50 value superior to the control drug 5-fluorouracil (5-Fu) . Further studies indicate that such active chalcone derivatives can inhibit cancer cell migration and colony formation, and induce apoptosis by activating caspase pathways and disrupting cell cycle progression . The mechanism of action is believed to involve the inhibition of tubulin polymerization by binding to the colchicine site, thereby disrupting microtubule function critical for cell division . With a molecular formula of C14H10O3S and a molecular weight of 258.29 g/mol, this compound is a valuable chemical tool for researchers developing novel therapeutic agents and studying the mechanisms of cell proliferation in diseases like breast cancer . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3S/c15-12(13-2-1-9-18-13)8-5-10-3-6-11(7-4-10)14(16)17/h1-9H,(H,16,17)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQNUADZNDUZRB-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid typically involves the following steps:

    Aldol Condensation: The initial step involves an aldol condensation reaction between thiophene-2-carbaldehyde and 4-formylbenzoic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate (E)-4-(3-hydroxy-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid.

    Oxidation: The intermediate is then subjected to an oxidation reaction using an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide to yield the final product, this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone system to an alcohol or alkane.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the benzoic acid moiety.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), manganese dioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, substituted thiophenes.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid typically involves the reaction of thiophene derivatives with appropriate substituents. The compound can be synthesized through the reaction of (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one with benzoic acid derivatives under specific conditions, often utilizing solvents like ethanol and acetic acid to facilitate the reaction .

Structural Formula

The molecular formula of this compound is C14H10O3SC_{14}H_{10}O_3S, characterized by the presence of a carbonyl group and a thiophene ring, contributing to its unique reactivity and biological properties .

Anticancer Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer activity. Various studies have demonstrated that compounds containing thiophene rings can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . For instance, a study highlighted that certain synthesized thiophene derivatives showed cytotoxic effects against human cancer cell lines, suggesting their potential as lead compounds in cancer therapy .

Antibacterial and Antiviral Activities

In addition to anticancer properties, thiophene-based compounds have been reported to possess antibacterial and antiviral activities. The structural features of this compound may contribute to its ability to interact with microbial targets or inhibit viral replication processes .

Anti-inflammatory Effects

The anti-inflammatory potential of thiophene derivatives has also been explored. Compounds similar to this compound have shown promise in reducing inflammation in experimental models, which could be beneficial for treating inflammatory diseases .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A recent study synthesized a series of thiophene derivatives, including (E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-y)benzoic acid. The synthesized compounds were evaluated for their cytotoxic effects against various cancer cell lines. Results indicated that several derivatives exhibited potent anticancer activity, with IC50 values in the micromolar range .

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of thiophene derivatives. The study utilized (E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-y)benzoic acid as a reference compound. The results demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of (E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The conjugated enone system allows the compound to participate in Michael addition reactions, which can modify biological molecules and affect their function. The thiophene ring can also engage in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcone derivatives with varying substituents on the aryl/heteroaryl rings have been extensively studied for their diverse biological activities. Below is a detailed comparison of (E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid with structurally analogous compounds:

Electronic and Steric Effects

  • Thiophen-2-yl Group : The sulfur atom in thiophene enhances π-conjugation and polarizability, promoting interactions with hydrophobic enzyme pockets. This is critical for antiproliferative activity .
  • Benzyloxy/Phenethylamine Groups : These substituents introduce steric bulk, which may reduce solubility but improve binding to specific targets (e.g., neurotrophin receptors) .

Structural Insights from Crystallography

Hydrogen bonding between the benzoic acid group and biological targets (e.g., enzymes) is a recurring theme. The carboxylic acid moiety often forms key interactions with active-site residues, as validated by SHELX-refined crystal structures .

Biological Activity

(E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid, known for its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, featuring a thiophene ring and a conjugated enone system, is investigated for various pharmacological properties, including anti-inflammatory and antimicrobial effects.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C13H9O3S\text{C}_{13}\text{H}_{9}\text{O}_3\text{S}

Synthesis

The synthesis typically involves:

  • Aldol Condensation : Reaction between thiophene-2-carbaldehyde and 4-formylbenzoic acid in the presence of a base (e.g., sodium hydroxide).
  • Oxidation : The intermediate product undergoes oxidation using agents like pyridinium chlorochromate (PCC) to yield the final compound.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Michael Addition Reactions : The conjugated enone system allows the compound to modify biological molecules, impacting their function.
  • π-π Interactions : The thiophene ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance:

  • In vitro Studies : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported between 3.12 and 12.5 μg/mL . These findings suggest that this compound may serve as a lead compound for developing new antibacterial agents.

Anti-inflammatory Properties

Research indicates that compounds featuring similar structures exhibit anti-inflammatory effects. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
(E)-4-(3-oxo-3-(furan-2-yl)prop-1-en-1-yl)benzoic acidFuran StructureModerate antibacterial activity
(E)-4-(3-oxo-3-(phenyl)prop-1-en-1-y)benzoic acidPhenyl StructureWeak anti-inflammatory effects

The presence of the thiophene ring enhances electronic properties and reactivity compared to furan or phenyl analogs, making it particularly valuable in organic synthesis and material science.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antibacterial Evaluation

In a study assessing various derivatives, (E)-4-(3-oxo-3-(thiophen-2-y)prop-1-en-1-y)benzoic acid exhibited superior activity against gram-positive bacteria compared to other tested compounds. The study involved screening multiple derivatives against clinical isolates, confirming its potential as an effective antibacterial agent .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity evaluation on human lung fibroblast cells revealed that this compound has minimal toxicity compared to established chemotherapeutics like Doxorubicin. This selectivity indicates its potential for further exploration in therapeutic applications without significant adverse effects on normal cells .

Q & A

Basic: What synthetic methodologies are recommended for preparing (E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid?

Answer:
The compound’s synthesis typically involves a Knoevenagel condensation between 4-formylbenzoic acid and a thiophene-derived β-keto ester, followed by stereoselective optimization to ensure the E-configuration of the α,β-unsaturated ketone. Key reaction parameters include:

  • Catalyst: Piperidine or morpholine for base-mediated enolate formation.
  • Solvent: Ethanol or toluene under reflux (80–110°C) to drive the reaction to completion.
  • Purification: Recrystallization from ethanol/water mixtures to isolate the E-isomer preferentially .
    Note: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm stereochemistry using NOESY NMR or X-ray crystallography .

Basic: How can the compound’s structure be unambiguously verified?

Answer:
A multi-technique approach is critical:

  • NMR: ¹H/¹³C NMR to confirm the E-configuration (vicinal coupling constant J ≈ 12–16 Hz for trans protons) and aromatic substitution patterns.
  • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~1650 cm⁻¹ (conjugated enone).
  • X-ray diffraction: Resolve crystallographic packing and bond lengths, as demonstrated for structurally analogous thiophene-containing compounds .
  • High-resolution mass spectrometry (HRMS): Confirm molecular formula (C₁₄H₁₀O₃S) with <2 ppm error .

Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Mitigation strategies include:

  • Variable-temperature NMR: Identify tautomeric equilibria (e.g., keto-enol shifts) by observing signal coalescence at elevated temperatures.
  • 2D NMR (COSY, HSQC): Assign overlapping proton signals and verify connectivity.
  • Computational validation: Compare experimental ¹³C chemical shifts with density functional theory (DFT)-calculated values (B3LYP/6-311+G(d,p)) .

Advanced: What strategies enable enantioselective synthesis of chiral derivatives?

Answer:
The compound’s α,β-unsaturated ketone moiety allows asymmetric modifications:

  • Chiral auxiliaries: Use Evans oxazolidinones or Oppolzer’s sultams to induce stereocontrol during conjugate additions.
  • Organocatalysis: Proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) for Michael additions to the enone system.
  • Resolution: Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases .

Advanced: How can the compound’s biological activity be systematically evaluated?

Answer:
Design assays targeting its structural motifs:

  • Enzyme inhibition: Screen against kinases (e.g., EGFR) using fluorescence polarization assays, given the thiophene’s potential as a ATP-binding site competitor.
  • Antioxidant activity: Measure DPPH radical scavenging capacity (IC₅₀) linked to the enone’s redox activity.
  • Cellular uptake: Fluorescent tagging (e.g., BODIPY conjugation) to track intracellular localization via confocal microscopy .

Advanced: What computational tools predict the compound’s reactivity in complex matrices?

Answer:

  • DFT calculations: Optimize transition states for reactions (e.g., nucleophilic attacks on the enone) using Gaussian 16 with solvation models (SMD).
  • Molecular docking: AutoDock Vina to simulate binding to biological targets (e.g., COX-2) using the thiophene as a hydrophobic anchor.
  • ADMET prediction: SwissADME or pkCSM to estimate solubility (LogP ≈ 2.1) and metabolic stability .

Advanced: How does the thiophene ring influence electronic properties?

Answer:
The thiophene’s electron-rich nature enhances conjugation:

  • UV-Vis spectroscopy: Red-shifted λₐᵦˢ (~350 nm) due to extended π-system.
  • Electrochemical analysis: Cyclic voltammetry reveals oxidation potentials (~1.2 V vs. Ag/AgCl) correlated with HOMO energy levels.
  • Theoretical studies: Natural bond orbital (NBO) analysis quantifies hyperconjugative interactions stabilizing the enone system .

Advanced: What protocols assess the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies: Expose to pH 1–13 buffers (37°C, 72 hrs) and analyze degradation products via LC-MS.
  • Photostability: IEC 61350 testing under UV light (320–400 nm) to detect cis-trans isomerization.
  • Long-term storage: Accelerated aging at 40°C/75% RH for 6 months; monitor crystallinity changes via PXRD .

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